molecular formula C12H9N3O5 B11471941 1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone

1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone

Cat. No.: B11471941
M. Wt: 275.22 g/mol
InChI Key: NCXSYGBEZAVNLX-UHFFFAOYSA-N
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Description

1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone is a quinoline derivative characterized by the presence of nitro groups at positions 5 and 7, a methyl group at position 2, and an ethanone group at position 3. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone typically involves the nitration of 2-methylquinoline followed by the introduction of the ethanone group. One common method includes:

    Nitration: 2-Methylquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at positions 5 and 7.

    Acylation: The nitrated product is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to introduce the ethanone group at position 3.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 1-(2-Methyl-5,7-diaminoquinolin-3-yl)ethanone.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active quinoline derivatives with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Analytical Chemistry: It is employed as a reagent in the detection and quantification of various analytes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription.

    Pathways Involved: It may inhibit the activity of these enzymes, leading to the disruption of DNA synthesis and cell division, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-4-phenylquinolin-3-yl)ethanone: Similar structure but with a phenyl group instead of nitro groups.

    1-(2-Methylquinolin-3-yl)ethanone: Lacks the nitro groups, resulting in different chemical and biological properties.

    1-(2-Methyl-5-nitroquinolin-3-yl)ethanone: Contains only one nitro group, leading to variations in reactivity and applications.

Uniqueness

1-(2-Methyl-5,7-dinitroquinolin-3-yl)ethanone is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The nitro groups enhance its potential as a precursor for synthesizing a wide range of derivatives with diverse applications in medicinal and materials chemistry.

Properties

Molecular Formula

C12H9N3O5

Molecular Weight

275.22 g/mol

IUPAC Name

1-(2-methyl-5,7-dinitroquinolin-3-yl)ethanone

InChI

InChI=1S/C12H9N3O5/c1-6-9(7(2)16)5-10-11(13-6)3-8(14(17)18)4-12(10)15(19)20/h3-5H,1-2H3

InChI Key

NCXSYGBEZAVNLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=CC(=CC2=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C

Origin of Product

United States

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